molecular formula C13H14N2O3 B2626144 Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 188780-24-7

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2626144
CAS RN: 188780-24-7
M. Wt: 246.266
InChI Key: ZZQDAVSMSTUQAQ-UHFFFAOYSA-N
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Description

“Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

This compound has been synthesized via the modified Biginelli reaction from benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions in high yield .


Molecular Structure Analysis

The dihydropyrimidine ring of this compound adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The synthesis of this compound involves the Biginelli reaction of aldehyde, ethyl acetoacetate, and urea under acidic conditions. Many improvements and modifications have been developed, including microwave promotion, ultrasound irradiation, ionic liquids, and the use of Lewis acid catalysts .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius. It has a molecular formula of C14H16N2O3 and a molecular weight of 260.29. Its melting point ranges from 206.0 to 210.0 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis via Modified Biginelli Reaction : Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using a modified Biginelli reaction, involving benzaldehyde, p-tolylurea, and methyl acetoacetate. This method utilizes microwave irradiation and TsOH catalysis under solvent-free conditions, resulting in high yields (Chen, Liu, & Wang, 2012).

  • Oxidation Studies with Selenium Dioxide : Research has explored the oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives with selenium dioxide, focusing on the transformation of the 6-methyl group to various functional groups, influenced by ring substitution and the substituent at the 5 position (Khanina & Dubur, 1982).

  • Ring Expansion and Nucleophilic Substitution : Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates, leading to either ring expansion or nucleophilic substitution, influenced by reagent ratio, reaction time, and temperature. This demonstrates the versatile reactivity of this compound under varying conditions (Shutalev, Trafimova, Fesenko, 2010).

Thermodynamic and Structural Analysis

  • Thermodynamic Properties : The combustion energies of esters, including ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been experimentally obtained. This includes measurements of enthalpies of combustion, formation, fusion, vaporization, and sublimation, providing insight into their thermodynamic behavior (Klachko et al., 2020).

  • Conformational Analysis : X-ray crystal structure analysis and quantum chemical calculations have been used for structural and electronic characterizations of tetrahydropyrimidine derivatives. This includes analysis of molecular geometry, conformational characteristics, and packing in the crystal lattice, providing insights into the physical and chemical properties of these compounds (Memarian et al., 2013).

Biomedical Applications

  • Antimicrobial and Anticancer Evaluation : Some derivatives have been synthesized and evaluated for antimicrobial and anticancer potential. This includes comparisons to standard drugs, demonstrating significant biological activity and highlighting the potential for medical applications (Sharma et al., 2012).

  • Antitubercular Activity : Novel dihydropyrimidines, including derivatives of this compound, have been synthesized and evaluated as potential antitubercular agents. Their efficacy against Mycobacterium tuberculosis highlights their potential as a new class of antitubercular drugs (Trivedi et al., 2010).

Safety and Hazards

The compound can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

The compound and its derivatives have drawn intensive interest because of their biological and pharmaceutical properties. Future research may focus on the synthesis of differently substituted DHPMs for searching for DHPMs with distinguished biological and medicinal activities .

properties

IUPAC Name

methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQDAVSMSTUQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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